molecular formula C11H16N4 B11783914 5'-(tert-Butyl)-2'-methyl-1H,2'H-3,3'-bipyrazole

5'-(tert-Butyl)-2'-methyl-1H,2'H-3,3'-bipyrazole

Cat. No.: B11783914
M. Wt: 204.27 g/mol
InChI Key: CAQYRXQSIRKXIZ-UHFFFAOYSA-N
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Description

5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole is an organic compound characterized by the presence of a tert-butyl group and a methyl group attached to a bipyrazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole typically involves the reaction of tert-butyl hydrazine with 2-methylpyrazole under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as anhydrous magnesium sulfate. The reaction mixture is stirred at low temperatures (around -10°C) for a specific duration, followed by gradual warming to room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.

    Reduction: Sodium borohydride.

    Substitution: N-bromosuccinimide (NBS).

Major Products Formed

    Oxidation: Formation of oxidized derivatives of the bipyrazole core.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-(tert-Butyl)-2’-methyl-1H,2’H-3,3’-bipyrazole is unique due to its bipyrazole core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H16N4

Molecular Weight

204.27 g/mol

IUPAC Name

3-tert-butyl-1-methyl-5-(1H-pyrazol-5-yl)pyrazole

InChI

InChI=1S/C11H16N4/c1-11(2,3)10-7-9(15(4)14-10)8-5-6-12-13-8/h5-7H,1-4H3,(H,12,13)

InChI Key

CAQYRXQSIRKXIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C2=CC=NN2)C

Origin of Product

United States

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